molecular formula C5H5IN2 B1288029 2-Iodopyridin-3-amine CAS No. 209286-97-5

2-Iodopyridin-3-amine

Cat. No.: B1288029
CAS No.: 209286-97-5
M. Wt: 220.01 g/mol
InChI Key: CQOKRSJTVWBAKI-UHFFFAOYSA-N
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Description

2-Iodopyridin-3-amine is a useful research compound. Its molecular formula is C5H5IN2 and its molecular weight is 220.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Aminocarbonylation

The homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 2-iodopyridine and 3-iodopyridine, utilizes primary and secondary amines. This process synthesizes N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which have potential biological importance. The synthesis leverages palladium catalysis and carbon monoxide insertions (Takács, Jakab, Petz, & Kollár, 2007).

Selective Palladium-Catalyzed Aminations

Regioselective palladium-catalyzed aminations on 2-chloro-3-iodo- and 2-chloro-5-iodopyridine have been performed with excellent yields and selectivity. This method is crucial for maintaining base-sensitive functional groups during the process (Maes, Loones, Jonckers, Lemiére, Dommisse, & Haemers, 2002).

Synthesis of Amino-Substituted Pyridylglyoxylamides

Aminocarbonylation of iodopyridine compounds, including 4-amino-3-iodopyridine and 3-amino-4-iodopyridine, with various amines leads to the synthesis of 2-ketocarboxamides and nicotinamide analogues. This demonstrates the diverse reactivity and utility of these compounds in synthetic chemistry (Szőke, Takács, Berente, Petz, & Kollár, 2016).

Synthesis of Pyridine Alkaloids

Palladium-catalyzed cross coupling of 3-iodopyridine with other compounds provides a novel route to synthesize biologically active pyridine alkaloids, showcasing the potential of 2-Iodopyridin-3-amine in pharmaceutical chemistry (Larock & Wang, 2002).

Oxidative C-H Amination

(Diacetoxy)iodobenzene-mediated oxidative C-H amination for synthesizing 3-amino substituted imidazopyridines demonstrates the versatility of this compound in creating structurally diverse compounds under metal-free conditions (Mondal, Samanta, Jana, & Hajra, 2017).

Mechanism of Action

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to target leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular processes like growth, differentiation, and apoptosis .

Mode of Action

It’s known that the compound’s amine group and halogen atoms offer multiple pathways for chemical interactions and transformations . The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds .

Biochemical Pathways

Compounds with similar structures have been found to inhibit excitatory amino acid transporter subtype 3 (eaat3), which plays a role in the reuptake of glutamate in the brain . This could potentially affect glutamatergic transmission, which is implicated in numerous neurological and psychiatric disorders .

Pharmacokinetics

It’s known that the compound’s polar nature, owing to its halogen atoms and amine group, influences its solubility in various solvents . This is an important consideration in chemical synthesis and applications, as it can impact the compound’s bioavailability.

Result of Action

It’s known that the compound’s reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodopyridin-3-amine. For instance, the pH of the environment can influence the compound’s interactions with its targets . At different pH levels, both the compound’s surface charge and the speciation of metal ions can change, affecting adsorption and precipitation processes . Ionic strength, determined by the concentration of salts, can also impact metal adsorption .

Safety and Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

2-Iodopyridin-3-amine plays a crucial role in biochemical reactions, particularly as a reagent in the synthesis of other compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, it is known to be involved in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s iodine atom can form halogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is relatively stable under normal storage conditions but may degrade over extended periods or under harsh conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to cumulative changes in cell behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the overall metabolic flux within cells, leading to changes in the levels of specific metabolites. The compound’s involvement in metabolic pathways highlights its potential as a tool for studying cellular metabolism and enzyme function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes

Properties

IUPAC Name

2-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOKRSJTVWBAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592577
Record name 2-Iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209286-97-5
Record name 2-Iodo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209286-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodopyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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